2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine is a highly specialized organic compound. It is recognized for its complex structure comprising a chlorophenyl group, a pyridinyl group, a triazole ring, a piperazine ring, and a pyrimidine ring. This intricate structure confers unique chemical and biological properties to the compound, making it of considerable interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. Starting with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne, this method ensures the incorporation of the 2-chlorophenyl and pyridinyl groups into the triazole framework.
Following this, the piperazine ring is introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable halogenated precursor containing the triazole core. The final step incorporates the pyrimidine ring through further nucleophilic substitution or palladium-catalyzed cross-coupling reactions to complete the complex structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing each reaction step to maximize yield and purity while minimizing the use of expensive or hazardous reagents. Common methods include batch processing and flow chemistry techniques to scale up reactions efficiently and safely. Automation and process control play a critical role in ensuring consistent product quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxo-derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and binding affinity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, allowing for further derivatization and customization of the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenated solvents and catalysts such as palladium or copper are employed to facilitate substitution reactions.
Major Products
The primary products from these reactions depend on the conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution can introduce various substituents to the aromatic rings, triazole, or pyrimidine moieties.
Scientific Research Applications
2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine has diverse scientific research applications due to its unique structure and properties:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in various disease models, including its role as an inhibitor of specific enzymes or receptors.
Industry: Applied in the development of new materials or as a precursor in the synthesis of complex chemical entities.
Mechanism of Action
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring often confers high binding affinity to metal ions or active sites in proteins, leading to inhibition or modulation of biological pathways. The chlorophenyl and pyridinyl groups enhance lipophilicity, promoting membrane permeability and bioavailability.
Comparison with Similar Compounds
Compared to similar compounds, 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine stands out due to its unique triazole-based core, which is less common in related structures. Similar compounds might include other triazole derivatives or molecules containing piperazine and pyrimidine rings, such as:
1-(2-Chlorophenyl)-4-(pyridin-2-yl)-1H-1,2,3-triazole
2-(4-Piperazin-1-yl)pyrimidine derivatives
Pyridin-2-yl-1H-1,2,3-triazole-based compounds
These comparisons highlight the unique features of the target compound, including specific binding affinities, synthetic routes, and diverse applications.
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Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN8O/c23-16-6-1-2-8-18(16)31-20(17-7-3-4-9-24-17)19(27-28-31)21(32)29-12-14-30(15-13-29)22-25-10-5-11-26-22/h1-11H,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGCVLLGLZHLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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